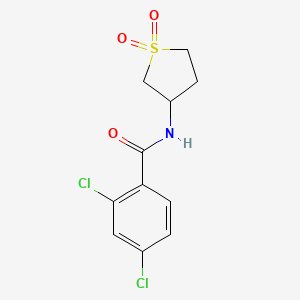
2,4-dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide is a chemical compound with the molecular formula C11H11Cl2NO3S and a molecular weight of 308.185 g/mol . This compound is known for its unique structure, which includes a benzamide core substituted with dichloro groups and a dioxidotetrahydrothiophenyl moiety. It is often used in early discovery research due to its rare and unique chemical properties .
準備方法
The synthesis of 2,4-dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide typically involves the reaction of 2,4-dichlorobenzoyl chloride with 1,1-dioxidotetrahydrothiophene-3-amine under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
化学反応の分析
2,4-dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The dichloro groups on the benzamide ring can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used .
科学的研究の応用
2,4-dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide has several scientific research applications:
作用機序
The mechanism of action of 2,4-dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular processes and pathways. The exact molecular targets and pathways involved depend on the specific biological context and the concentration of the compound .
類似化合物との比較
2,4-dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide can be compared with other similar compounds, such as:
- 2,4-dichloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide
- 2,4-dichloro-N-(1,1-dioxo-2,3-dihydro-1H-thiophen-3-yl)-N-p-tolyl-benzamide
- N-(1,1-dioxo-tetrahydro-thiophen-3-yl)-4-nitro-benzamide
These compounds share structural similarities but differ in their specific substituents and functional groups, which can lead to variations in their chemical and biological properties.
生物活性
2,4-Dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant case studies to provide a comprehensive overview of its activity.
- Molecular Formula : C₁₈H₁₅Cl₂N₁O₃S
- Molecular Weight : 396.295 g/mol
- CAS Number : 303127-46-0
- Structure : The compound features a dichlorobenzamide moiety linked to a tetrahydrothiophene ring with a sulfone group.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, highlighting its potential as an antibacterial and antifungal agent.
Antibacterial Activity
Research has shown that compounds similar to this compound exhibit significant antibacterial properties. For instance, related benzamide derivatives have demonstrated effectiveness against multidrug-resistant bacteria such as MRSA (methicillin-resistant Staphylococcus aureus) and VRSA (vancomycin-resistant S. aureus) .
Table 1: Antibacterial Efficacy of Related Compounds
| Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| A14 | MRSA | 0.5 µg/mL |
| B16 | VRSA | 0.25 µg/mL |
Antifungal Activity
The compound has also been evaluated for antifungal properties. Studies indicate that benzamide derivatives can inhibit various fungal strains effectively. For instance, compounds containing oxadiazole moieties have shown promising results against Botrytis cinerea and Fusarium graminearum .
Table 2: Antifungal Efficacy of Benzamide Derivatives
| Compound Name | Target Fungi | Percentage Inhibition at 100 mg/L |
|---|---|---|
| 10a | Botrytis cinerea | 84.4% |
| 10d | Fusarium graminearum | 83.6% |
The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the compound may target specific bacterial proteins involved in cell division and integrity. Similar compounds have been shown to interact with the FtsZ protein in bacteria, which is crucial for bacterial cell division .
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of benzamide derivatives for their biological activities:
- Study on Antibacterial Agents : A study highlighted the design and synthesis of various benzamide derivatives targeting FtsZ, with some exhibiting superior activity compared to traditional antibiotics .
- Antifungal Compound Evaluation : Research involving the synthesis of oxadiazole-based benzamides indicated that many derivatives displayed significant antifungal activity against multiple strains, suggesting a broad spectrum of action .
- Toxicity Assessment : The acute toxicity of certain derivatives was assessed using zebrafish embryos, indicating that many compounds had low toxicity profiles, making them suitable candidates for further development .
特性
IUPAC Name |
2,4-dichloro-N-(1,1-dioxothiolan-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11Cl2NO3S/c12-7-1-2-9(10(13)5-7)11(15)14-8-3-4-18(16,17)6-8/h1-2,5,8H,3-4,6H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASIPTGWPEDTTII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1NC(=O)C2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Cl2NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














